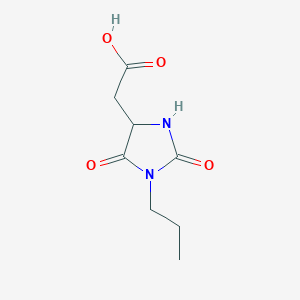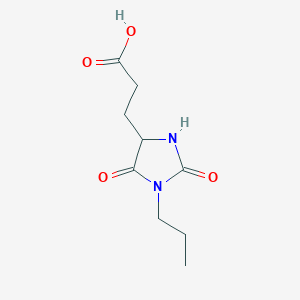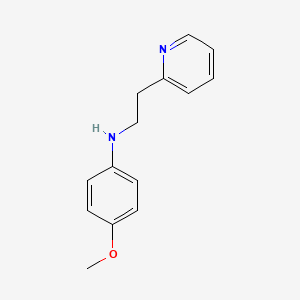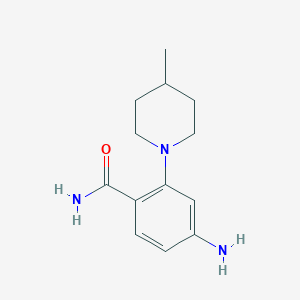
Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate: is a chemical compound with the molecular formula C9H7ClF3NO2S and a molecular weight of 285.67 g/mol . It is known for its unique structural features, which include a pyridine ring substituted with chloro, trifluoromethyl, and sulfanyl groups. This compound is used in various scientific research applications due to its reactivity and functional properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-thiol with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Major Products:
Nucleophilic substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include amines.
科学研究应用
Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
作用机制
The mechanism of action of Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The sulfanyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The chloro group can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
相似化合物的比较
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop protection agents.
3-Chloro-5-(trifluoromethyl)pyridine-2-thiol: A precursor in the synthesis of Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate.
Methyl 2-(trifluoromethyl)pyridine-3-carboxylate: Used in pharmaceutical research.
Uniqueness: this compound is unique due to its combination of chloro, trifluoromethyl, and sulfanyl groups, which confer distinct reactivity and functional properties. This makes it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2S/c1-16-7(15)4-17-8-6(10)2-5(3-14-8)9(11,12)13/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAOQFSVNMEAGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408045 |
Source


|
| Record name | SBB054255 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024368-23-7 |
Source


|
| Record name | SBB054255 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309769.png)
![3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309770.png)
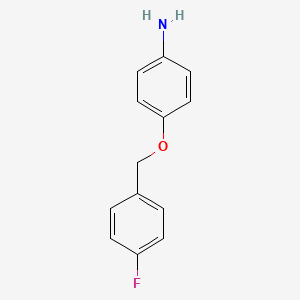
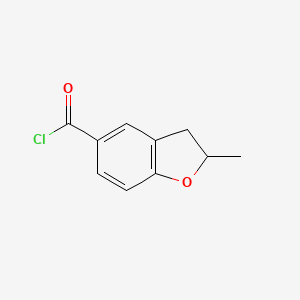
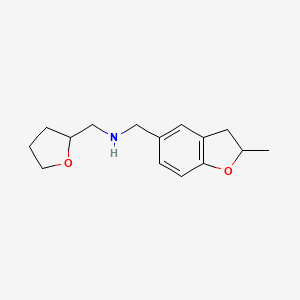
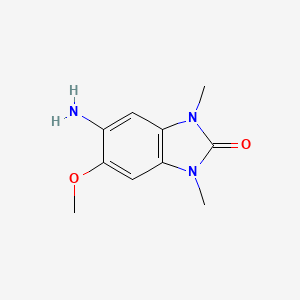
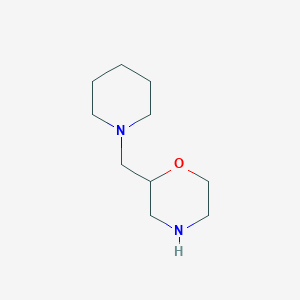
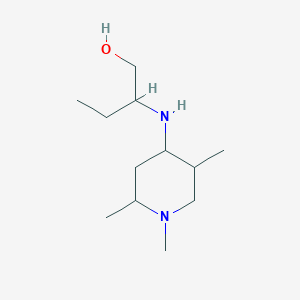
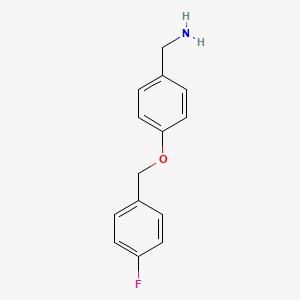
![5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309795.png)
